molecular formula C21H22N4O4 B11220429 N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B11220429
M. Wt: 394.4 g/mol
InChI Key: MCXVFCDJRGJKLF-UHFFFAOYSA-N
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Description

N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoxaline core, converting it to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoxaline core is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various technological applications.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine.

Uniqueness

N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is unique due to its combination of a quinoxaline core and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C21H22N4O4/c1-4-19(27)24(2)20-21(28)25(16-11-7-5-9-14(16)23-20)13-18(26)22-15-10-6-8-12-17(15)29-3/h5-12H,4,13H2,1-3H3,(H,22,26)

InChI Key

MCXVFCDJRGJKLF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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